4-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications .
Preparation Methods
The synthesis of 4-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This is achieved by reacting appropriate hydrazine derivatives with carbon disulfide and an alkylating agent under basic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with benzamide: The final step involves coupling the 1,3,4-thiadiazole derivative with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-Ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound shares the same core structure but lacks the ethoxy group, which may affect its biological activity and chemical properties.
3,5-Dichloro-4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H10F3N3O2S |
---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
4-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C12H10F3N3O2S/c1-2-20-8-5-3-7(4-6-8)9(19)16-11-18-17-10(21-11)12(13,14)15/h3-6H,2H2,1H3,(H,16,18,19) |
InChI Key |
BVRYEYQCDIFQJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.